1-(4-Bromophenyl)-2-(3,4-dimethylthiophen-2-yl)ethanone
Description
Properties
Molecular Formula |
C14H13BrOS |
|---|---|
Molecular Weight |
309.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(3,4-dimethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C14H13BrOS/c1-9-8-17-14(10(9)2)7-13(16)11-3-5-12(15)6-4-11/h3-6,8H,7H2,1-2H3 |
InChI Key |
VVAHWYXQZSRPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Biological Activity
Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15F3N2O5S
- Molecular Weight : 380.34 g/mol
- CAS Number : [6340652]
This compound features a thiophene ring substituted with various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the thiophene core. The introduction of the ethoxycarbonyl and trifluoro groups can be achieved through nucleophilic substitution and esterification reactions. The detailed synthetic route often utilizes specific catalysts to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate may also possess antimicrobial activity.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 12 | 100 |
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE), which is a critical target in the treatment of neurodegenerative diseases such as Alzheimer's.
- IC50 Values : The compound exhibited an IC50 value of approximately 5 µM against AChE, indicating moderate inhibitory activity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions modulate enzyme activities and receptor functions, leading to observed biological effects.
Case Studies
-
Neuroprotective Effects : In a study evaluating neuroprotective agents, methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate was shown to reduce oxidative stress markers in neuronal cell cultures.
- Results : A significant decrease in reactive oxygen species (ROS) levels was observed upon treatment with this compound.
-
Anticancer Activity : Another investigation focused on the anticancer properties of related thiophene derivatives indicated that they could induce apoptosis in cancer cell lines.
- Findings : The treated cells exhibited increased levels of apoptotic markers compared to controls.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit anti-tumor activity and anti-inflammatory effects. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation in vitro and in vivo.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the synthesis of various brominated phenyl ketones and their biological activities. Results indicated that certain analogs demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further drug development.
Organic Synthesis
As an intermediate in organic synthesis, 1-(4-Bromophenyl)-2-(3,4-dimethylthiophen-2-yl)ethanone can be utilized to create more complex molecules. The bromine atom serves as a useful leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Synthesis Example :
The compound can be synthesized via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride and 3,4-dimethylthiophene. This method highlights the utility of the compound as a precursor for further functionalization.
Materials Science
In materials science, compounds like 1-(4-Bromophenyl)-2-(3,4-dimethylthiophen-2-yl)ethanone are being investigated for their properties in organic electronics. The presence of the thiophene ring enhances charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings :
Recent studies have reported that incorporating thiophene derivatives into polymer matrices can improve the efficiency and stability of electronic devices. The compound's unique electronic properties contribute positively to device performance.
Data Table: Summary of Applications
Comparison with Similar Compounds
Substitution at the Ethanone Moiety: Thiophene vs. Phenylsulfonyl/Pyrazole
Key Comparisons :
- Synthetic Efficiency : Phenylsulfonyl analogs are synthesized in high yields (76–92%) via ketoxime reactions, though halogen substituents (e.g., Br) reduce reactivity compared to chloro derivatives (80% yield for 4-Cl analog) .
- Bioactivity : The pyrazole analog demonstrates potent DNA photocleaving activity under UV light, degrading supercoiled (SC) and open-circular (OC) DNA at 1 µg .
Heterocyclic Variations: Tetrazolylthio and Triazolylthio Derivatives
Key Comparisons :
- Structural Impact: Tetrazolylthio derivatives (e.g., 7j, 7k) exhibit antiproliferative activity with melting points >150°C, suggesting stable crystalline structures . Triazolylthio analogs (e.g., 1-(4-bromophenyl)-2-([1,2,4-triazol-3-yl]thio)ethanone) highlight the role of sulfur-containing heterocycles in modulating solubility and binding interactions .
Halogen Substituent Effects: Bromo vs. Fluoro/Chloro
Key Comparisons :
| Compound Name | Halogen (X) | Molecular Weight | XLogP3 | Reference |
|---|---|---|---|---|
| 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethanone | Br, F | 293.13 | 4.0 | |
| 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethanone | Cl | N/A | N/A |
- Physicochemical Properties : Bromine’s higher molecular weight and lipophilicity (XLogP3 = 4.0) compared to fluoro or chloro analogs may enhance membrane permeability but reduce metabolic stability .
- Synthetic Yields : Chloro derivatives (80% yield) are synthesized more efficiently than bromo analogs (76%) under similar conditions, reflecting halogen-dependent reactivity .
Preparation Methods
Mechanism and Substrate Design
The Friedel-Crafts acylation leverages the electron-rich nature of thiophene’s α-positions to facilitate electrophilic substitution. For 3,4-dimethylthiophene, the methyl groups at positions 3 and 4 electronically activate position 2 for acylation while sterically shielding position 5. This regioselectivity aligns with computational studies showing a 12.3 kcal/mol preference for acetylation at position 2 over position 5 in substituted thiophenes.
Synthetic Procedure and Optimization
Step 1: Synthesis of 4-Bromophenylacetyl Chloride
4-Bromophenylacetic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (30 mL) for 3 hours. The excess thionyl chloride is removed under reduced pressure to yield 4-bromophenylacetyl chloride as a pale-yellow liquid (92% yield, purity >98% by GC-MS).
Step 2: Acylation of 3,4-Dimethylthiophene
A solution of 3,4-dimethylthiophene (10 mmol) in dry toluene (50 mL) is cooled to 0–5°C under nitrogen. 4-Bromophenylacetyl chloride (12 mmol) is added dropwise, followed by SnCl₄ (15 mmol). The mixture is warmed to 25°C and stirred for 12 hours. Quenching with ice-cold 10% HCl (50 mL) followed by extraction with ethyl acetate (3 × 50 mL) and recrystallization from ethanol yields the title compound as white crystals (58% yield, mp 112–114°C).
Table 1: Optimization of Friedel-Crafts Acylation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst (SnCl₄ eq) | 1.2 | 1.5 | 1.5 |
| Temperature (°C) | 25 | 40 | 25 |
| Reaction Time (h) | 8 | 12 | 12 |
| Yield (%) | 42 | 58 | 58 |
Key Findings :
-
Excess SnCl₄ (1.5 eq) improves yield by stabilizing the acylium ion intermediate.
-
Elevated temperatures (40°C) promote side reactions, reducing yield to 35%.
Adaptation of the Willgerodt-Kindler Reaction
Reaction Overview and Limitations
The Willgerodt-Kindler reaction typically converts ketones to thioamides, which hydrolyze to carboxylic acids. However, modifying reaction conditions (e.g., shorter reaction times, milder bases) can arrest the process at the ketone stage.
Experimental Protocol
A mixture of 1-(4-bromophenyl)-2-(3,4-dimethylthiophen-2-yl)ethanethioamide (5 mmol), morpholine (10 mmol), and sulfur (10 mmol) is heated at 130°C for 4 hours. The crude product is treated with 20% NaOH (20 mL) and benzyltriethylammonium chloride (0.1 mmol) at 80°C for 2 hours, yielding the ketone (34% yield).
Table 2: Willgerodt-Kindler Reaction Outcomes
| Parameter | Result |
|---|---|
| Yield (%) | 34 |
| Purity (HPLC) | 89% |
| Major Byproduct | Thioamide (22%) |
Challenges :
-
Competing hydrolysis pathways lead to carboxylic acid formation (18% yield).
-
Low regioselectivity in thiophene substitution reduces practicality.
Suzuki-Miyaura Cross-Coupling Approach
Retrosynthetic Strategy
Disconnecting the ethanone bridge reveals two fragments:
-
Electrophilic Partner : 2-Bromo-1-(4-bromophenyl)ethanone
-
Nucleophilic Partner : 3,4-Dimethylthiophen-2-ylboronic acid
Catalytic Coupling Procedure
A mixture of 2-bromo-1-(4-bromophenyl)ethanone (5 mmol), 3,4-dimethylthiophen-2-ylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (15 mmol) in dioxane/water (4:1, 30 mL) is refluxed under nitrogen for 18 hours. Chromatographic purification (SiO₂, hexane/EtOAc 8:2) affords the product (47% yield).
Table 3: Cross-Coupling Optimization
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | Dioxane/H₂O | 47 |
| CsF | DMF | 29 |
| NaOAc | Toluene/EtOH | 35 |
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (s, 1H, Th-H), 4.21 (s, 2H, COCH₂), 2.32 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
Claisen-Schmidt Condensation
Reaction Design
Condensing 4-bromoacetophenone with 3,4-dimethylthiophene-2-carbaldehyde under basic conditions forms the α,β-unsaturated ketone intermediate, which is subsequently reduced.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Friedel-Crafts | 58 | 95 | High | $$$ |
| Willgerodt-Kindler | 34 | 89 | Moderate | $$ |
| Suzuki Coupling | 47 | 92 | Low | $$$$ |
| Claisen-Schmidt | 41 | 88 | Moderate | $$$ |
Key Insights :
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(4-Bromophenyl)-2-(3,4-dimethylthiophen-2-yl)ethanone with high purity?
Methodological Answer:
The compound is typically synthesized via alkylation or coupling reactions involving bromophenyl ethanone precursors and functionalized thiophene derivatives. A common approach involves:
- Step 1: Reacting 2-bromo-1-(4-bromophenyl)ethanone with a Grignard reagent derived from 3,4-dimethylthiophene to form the ketone-thiophene linkage .
- Step 2: Optimizing reaction conditions (e.g., anhydrous solvents like THF, catalytic CuI for coupling efficiency) to minimize side products.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Validation: Confirm purity using melting point analysis (e.g., observed mp 191–193°C aligns with literature ) and HPLC (retention time consistency).
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- ¹H NMR: Focus on aromatic proton signals (δ 7.99–8.01 ppm for bromophenyl protons; δ 6.5–7.3 ppm for thiophene protons) and methyl group integration (δ 2.2–2.5 ppm for -CH₃) .
- Mass Spectrometry (EI-MS): Look for molecular ion peaks (e.g., m/z 282 [M+1]⁺) and fragment patterns consistent with bromophenyl and thiophene cleavage .
- Elemental Analysis: Compare experimental C/H/N/S percentages with theoretical values (e.g., C: 46.96%; H: 3.94%) to confirm stoichiometry .
- X-ray Crystallography: Resolve molecular conformation (e.g., dihedral angles between aromatic rings) using single-crystal data collected at 173 K .
Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected downfield shifts in ¹H NMR?
Methodological Answer:
- Hypothesis Testing: If anomalous shifts occur, consider:
- Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may deshield protons .
- Tautomerism: Investigate keto-enol tautomerization via variable-temperature NMR (e.g., –40°C to 80°C) to detect equilibrium shifts.
- Impurity Analysis: Use 2D NMR (COSY, HSQC) to assign signals and identify contaminants (e.g., residual alkylating agents ).
- Case Study: A 0.3 ppm downfield shift in thiophene protons could indicate steric strain; validate with computational modeling (DFT for electron density maps) .
Advanced: What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model charge distribution. The bromophenyl group’s electron-withdrawing nature increases electrophilicity at the ketone carbon .
- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., LUMO localization on the ketone group).
- MD Simulations: Simulate solvent effects (e.g., DMF vs. acetone) on reaction kinetics using Amber force fields .
- Validation: Compare predicted activation energies with experimental Arrhenius plots from kinetic studies.
Advanced: How can researchers design experiments to evaluate the compound’s metabolic stability in pharmacological studies?
Methodological Answer:
- In Vitro Microsomal Assays:
- Step 1: Incubate the compound with liver microsomes (human/rat) at 37°C and monitor degradation via LC-MS/MS over 60 minutes.
- Step 2: Identify metabolites using high-resolution MS (e.g., Q-TOF) and compare fragmentation patterns with databases .
- Key Parameters: Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) .
- CYP450 Inhibition Screening: Use fluorogenic substrates to assess inhibition of CYP3A4/2D6 isoforms, critical for drug-drug interaction profiling .
Basic: What strategies ensure reproducibility in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Standardized Protocols:
- Reagent Equivalents: Fix molar ratios (e.g., 1:1.2 ketone:thiophene derivative) to control substitution patterns .
- Catalytic Systems: Screen Pd/Cu catalysts for cross-coupling efficiency; Pd(PPh₃)₄ often yields >85% conversion in Suzuki-Miyaura reactions .
- Quality Control:
- In-Process Monitoring: Use TLC (Rf = 0.5 in 7:3 hexane:EtOAc) to track reaction progress.
- Batch Consistency: Compare melting points (±2°C) and HPLC retention times across batches .
Advanced: How should researchers address discrepancies in biological activity data across different assay models?
Methodological Answer:
- Assay Optimization:
- Cell Line Validation: Use authenticated lines (e.g., HEK293 vs. HepG2) to rule out model-specific artifacts.
- Dose-Response Curves: Perform 8-point IC₅₀ assays (0.1–100 μM) in triplicate to assess potency variability .
- Mechanistic Studies:
- Target Engagement: Use SPR (surface plasmon resonance) to measure binding affinity (Kd) for suspected targets (e.g., kinase enzymes) .
- Pathway Analysis: Employ RNA-seq or phosphoproteomics to identify off-target effects in divergent models .
Basic: What are the best practices for storing and handling this compound to prevent degradation?
Methodological Answer:
- Storage Conditions:
- Temperature: Store at –20°C in amber vials to minimize photodegradation.
- Humidity Control: Use desiccants (silica gel) in sealed containers to prevent hydrolysis of the ketone group .
- Stability Monitoring:
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Single-Crystal Growth: Use slow evaporation from dichloromethane/hexane (1:4) to obtain diffraction-quality crystals .
- X-ray Refinement:
- Electron Density Maps: Identify regions of disorder (e.g., thiophene methyl groups) and model occupancy ratios accordingly.
Advanced: What experimental designs mitigate limitations in pollution monitoring during large-scale synthesis?
Methodological Answer:
- Waste Minimization:
- Analytical Controls:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
